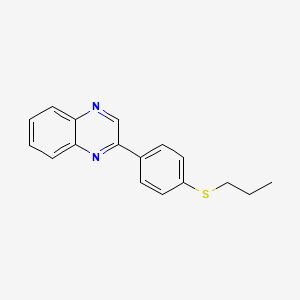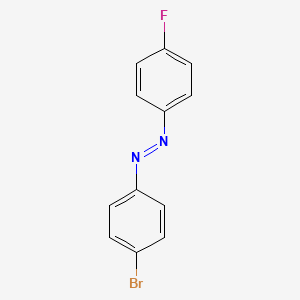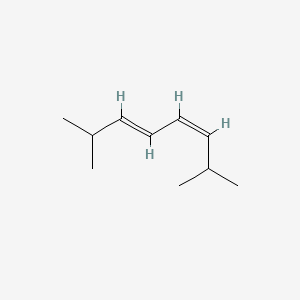
Quinoxaline, 2-(4-(propylthio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(4-(propylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their fused benzene and pyrazine rings, making them an essential structural unit in both chemistry and biochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamines with dicarbonyl compounds. For Quinoxaline, 2-(4-(propylthio)phenyl)-, the process can be initiated by reacting 4-(propylthio)benzene-1,2-diamine with a suitable dicarbonyl compound under acidic conditions. The reaction often requires high temperatures and prolonged heating to achieve optimal yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives has shifted towards green chemistry approaches. These methods aim to reduce environmental impact by using eco-friendly solvents and catalysts. For instance, nickel-catalyzed synthesis and copper-catalyzed cycloamination have been employed to produce quinoxaline derivatives efficiently .
化学反応の分析
Types of Reactions
Quinoxaline, 2-(4-(propylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The nitro groups in quinoxaline derivatives can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are frequently used.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoxalines, depending on the reagents and conditions used .
科学的研究の応用
Quinoxaline, 2-(4-(propylthio)phenyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Quinoxaline derivatives exhibit significant biological activities, including antibacterial, antifungal, and antiviral properties
Medicine: These compounds are investigated for their potential as anticancer agents and inhibitors of various enzymes
Industry: Quinoxaline derivatives are used in the production of dyes, agrochemicals, and materials for electronic devices
作用機序
The mechanism of action of Quinoxaline, 2-(4-(propylthio)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinazoline: Shares the benzene and pyrazine ring system but has different substitution patterns and applications.
Cinnoline: Similar in structure but differs in the position of nitrogen atoms within the ring
Uniqueness
Quinoxaline, 2-(4-(propylthio)phenyl)- is unique due to its propylthio substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
特性
CAS番号 |
53140-57-1 |
|---|---|
分子式 |
C17H16N2S |
分子量 |
280.4 g/mol |
IUPAC名 |
2-(4-propylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C17H16N2S/c1-2-11-20-14-9-7-13(8-10-14)17-12-18-15-5-3-4-6-16(15)19-17/h3-10,12H,2,11H2,1H3 |
InChIキー |
UZGDZYZLNQUIJY-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)



![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)



![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
